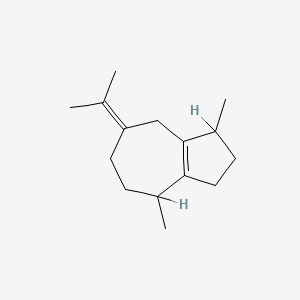Guaiene is a natural product found in Origanum syriacum, Teucrium cyprium, and other organisms with data available.
Guaiene
CAS No.:
Cat. No.: VC13338522
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H24 |
|---|---|
| Molecular Weight | 204.35 g/mol |
| IUPAC Name | 1,4-dimethyl-7-propan-2-ylidene-2,3,4,5,6,8-hexahydro-1H-azulene |
| Standard InChI | InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h11-12H,5-9H2,1-4H3 |
| Standard InChI Key | GIBQERSGRNPMEH-UHFFFAOYSA-N |
| SMILES | CC1CCC(=C(C)C)CC2=C1CCC2C |
| Canonical SMILES | CC1CCC(=C(C)C)CC2=C1CCC2C |
| Boiling Point | 234.84 °C. @ 760.00 mm Hg (est) |
Introduction
Guaiene is a sesquiterpene, a class of organic compounds consisting of three isoprene units. It is known for its presence in various plant species, including Artemisia princeps and Origanum syriacum . Guaiene exists in different isomers, such as alpha-guaiene and beta-guaiene, each with distinct properties and applications.
Occurrence and Isolation
Guaiene is found in various plant oils, such as patchouli oil. Alpha-guaiene, in particular, has been isolated from patchouli oil using fractionation techniques. It is often identified through gas chromatography-mass spectrometry (GC-MS) analysis . The compound's presence in different plant species highlights its role in plant defense mechanisms and its potential applications in pharmaceutical and agricultural sectors.
Isolation Techniques:
-
Fractionation: Patchouli oil is divided into fractions based on boiling points.
-
GC-MS Analysis: Used to identify and quantify alpha-guaiene in fractions.
Biological Activities
Alpha-guaiene has shown antifungal activity against pathogenic fungi, making it a potential natural antifungal agent . The compound's biological activities are an area of ongoing research, with potential applications in medicine and agriculture.
Antifungal Activity:
-
Tested Against: Pathogenic fungi.
-
Method: Modified microdilution technique.
-
Results: Alpha-guaiene demonstrated significant antifungal activity.
Safety Information:
-
Exposure Level: Below TTC for beta-guaiene.
-
Hazards: Skin and eye irritation, aspiration hazard for alpha-guaiene.
Research Findings and Future Directions
Research on guaiene, particularly alpha-guaiene, highlights its potential as a natural antifungal agent. Further studies are needed to fully explore its biological activities and safety profile. The compound's presence in plant oils suggests potential applications in natural product chemistry and pharmacology.
Future Research Directions:
-
Biological Activity Studies: Investigate additional biological activities.
-
Safety Assessments: Conduct comprehensive toxicity studies.
-
Applications: Explore uses in medicine, agriculture, and household products.
Data Table: Isolation and Biological Activity of Alpha-Guaiene
| Fraction | Boiling Point Range (°C) | Alpha-Guaiene Content (%) |
|---|---|---|
| 1 | 249-254 | 38.8 |
| 4 | 264-269 | 2.1 |
References: PubChem. (2025). Guaiene. CID 6949. F1000Research. (2025). Alpha-guaiene isolated from patchouli oil... Science.gov. (2018). Cinnamon oil compounds: Topics by Science.gov. HMDB. (2012). alpha-Guaiene (HMDB0036003). PMC. (2010). Characterization of δ-Guaiene Synthases from Cultured Cells of... PMC. (n.d.). Essential Oils as Natural Sources of Fragrance Compounds for... FooDB. (2010). alpha-Guaiene (FDB014813). NIST WebBook. (n.d.). α-Guaiene. PubChem. (2025). alpha-Guaiene. CID 5317844. Elsevier. (2016). Guaiene, CAS Registry Number 88-84-6.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume